1-Propanamine, N-propyl-, acetate

説明

特性

IUPAC Name |

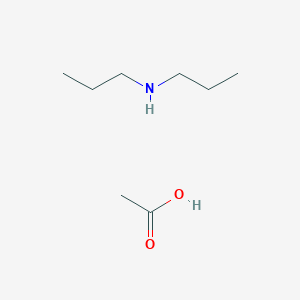

acetic acid;N-propylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.C2H4O2/c1-3-5-7-6-4-2;1-2(3)4/h7H,3-6H2,1-2H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDMDHMCNGRIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585015 | |

| Record name | Acetic acid--N-propylpropan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114389-69-4 | |

| Record name | Acetic acid--N-propylpropan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 Propanamine, N Propyl , Acetate

Acid-Base Equilibria and Protonation Dynamics in Solution

In an aqueous solution, 1-Propanamine, N-propyl-, acetate (B1210297) exists as a dissociated salt, comprising the dipropylammonium cation ([(CH₃CH₂CH₂)₂NH₂]⁺) and the acetate anion (CH₃COO⁻). The acid-base equilibrium is governed by the respective pKa values of the parent acid and base. The dipropylammonium ion, the conjugate acid of dipropylamine (B117675), will donate a proton, while the acetate ion, the conjugate base of acetic acid, will accept a proton.

The equilibrium in solution can be represented by the following reactions:

Dipropylammonium ion equilibrium: (CH₃CH₂CH₂)₂NH₂⁺ ⇌ (CH₃CH₂CH₂)₂NH + H⁺

Acetate ion equilibrium: CH₃COO⁻ + H₂O ⇌ CH₃COOH + OH⁻

The relative extents of these reactions determine the pH of the solution. The behavior of the compound is dictated by the pKa of its constituent components.

Table 1: Acid-Base Properties of DPAA Components

| Component | Type | pKa (at 25 °C) |

|---|---|---|

| Acetic Acid (CH₃COOH) | Weak Acid | ~4.76 |

| Dipropylamine ((CH₃CH₂CH₂)₂NH) | Weak Base | ~11.0 (for the conjugate acid) |

Due to these values, an aqueous solution of DPAA will be slightly basic as the hydrolysis of the acetate ion produces more hydroxide (B78521) ions than the hydrogen ions produced by the dipropylammonium ion.

Ion-Pair Formation Mechanisms and Interactions in Chromatographic Systems

1-Propanamine, N-propyl-, acetate is widely utilized as an ion-pair reagent, particularly in reversed-phase high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). cymitquimica.comsigmaaldrich.comtcichemicals.com Its function is to enhance the retention and separation of ionic or highly polar analytes on nonpolar stationary phases.

The mechanism involves the formation of a neutral ion pair in the mobile phase. tcichemicals.com The dipropylammonium cation associates with anionic analytes, while the acetate anion associates with cationic analytes. This association neutralizes the charge of the analyte, making the resulting complex more hydrophobic. The increased hydrophobicity leads to a stronger interaction with the reversed-phase stationary phase (e.g., C18), resulting in increased retention time and improved chromatographic resolution. tcichemicals.com

Because the components of DPAA are volatile, it is particularly suitable for LC-MS applications, as it does not contaminate the mass spectrometer's ion source, a common issue with non-volatile salt buffers. tcichemicals.com

Table 2: Role of this compound in Chromatography

| Parameter | Description |

|---|---|

| Function | Ion-Pair Reagent |

| Techniques | HPLC, LC-MS cymitquimica.com |

| Mechanism | Forms a neutral, hydrophobic ion-pair with ionic analytes in the mobile phase. tcichemicals.com |

| Effect | Increases retention and improves separation of polar/ionic compounds on reversed-phase columns. tcichemicals.com |

| Advantage | Volatility makes it compatible with mass spectrometry detectors. tcichemicals.com |

Hydrolytic Degradation Mechanisms and Kinetics

As a salt of a weak acid and a weak base, this compound is subject to hydrolysis in aqueous solutions. This is not a degradation of the molecule's covalent structure but rather a reversion to its constituent acid and base.

(CH₃CH₂CH₂)₂NH₂⁺ + CH₃COO⁻ + H₂O ⇌ (CH₃CH₂CH₂)₂NH + CH₃COOH

The stability of the individual components is generally high under typical hydrolytic conditions. However, prolonged exposure to extreme pH or high temperatures can promote the degradation of other susceptible molecules in a formulation. For instance, the presence of acetate has been shown to promote the hydrolysis of polyesters in certain solvent systems. rsc.org While specific kinetic studies on the hydrolytic degradation of DPAA are not widely documented, the primary pathway is understood to be the equilibrium-driven dissociation into dipropylamine and acetic acid.

Oxidative Degradation Pathways

The dipropylamine component of the salt is susceptible to oxidative degradation. Secondary amines can be oxidized by various agents, including atmospheric oxygen, especially when catalyzed by light, heat, or metal ions. Potential oxidative degradation pathways for the dipropylammonium ion include:

N-Oxidation: Formation of a hydroxylamine derivative.

Dealkylation: Cleavage of a propyl group to form n-propylamine and propanal.

C-N Bond Cleavage: More extensive degradation leading to a variety of smaller molecules.

These reactions can be complex and are influenced by factors such as the presence of pro-oxidants and antioxidants. nih.gov While specific studies on this compound are limited, the general principles of amine oxidation apply. ntnu.no The acetate portion of the salt is relatively resistant to oxidation under normal conditions.

Thermal Decomposition Mechanisms

Thermogravimetric analysis (TGA) is a standard method for studying the thermal stability and decomposition of materials. wikipedia.org For this compound, the initial decomposition step upon heating is the dissociation of the salt into its volatile components: acetic acid and dipropylamine. This behavior is analogous to the thermal decomposition of ammonium (B1175870) acetate, which yields ammonia and acetic acid. amazonaws.com

At higher temperatures, these individual components will undergo further degradation:

Dipropylamine: Decomposes via C-N and C-C bond cleavage, producing toxic gases such as nitrogen oxides upon combustion.

Acetic Acid: Can decompose to form methane and carbon dioxide or ketene and water.

The thermal stability is an important consideration for its use in applications like gas chromatography or when stored at elevated temperatures.

Table 3: Expected Thermal Decomposition Products of DPAA

| Temperature Range | Process | Major Products |

|---|---|---|

| Low-to-Moderate | Salt Dissociation | Dipropylamine, Acetic Acid |

| High | Covalent Bond Cleavage | Smaller amines, hydrocarbons, nitrogen oxides, carbon monoxide, carbon dioxide |

Photochemical Transformation Processes

Photochemical degradation occurs when a molecule absorbs light energy, leading to chemical transformation. Neither the dipropylammonium cation nor the acetate anion contains significant chromophores that absorb light at wavelengths greater than 290 nm, which is the range of sunlight reaching the Earth's surface. nih.gov Therefore, direct photolysis of this compound is not expected to be a significant degradation pathway.

Reactivity with Other Chemical Species

The reactivity of this compound is dictated by its amine and acetate functionalities.

With Strong Acids: It will react violently. The acetate anion will be protonated to form acetic acid, and the dipropylamine will remain as the dipropylammonium cation.

With Strong Bases: The dipropylammonium cation will be deprotonated to release free dipropylamine.

With Oxidizing Agents: The amine component can react vigorously, presenting a potential fire and explosion hazard.

With Metals: As a base, dipropylamine can be corrosive to some metals.

General chemical compatibility guides should be consulted when considering its use with other materials. graco.com

Table 4: Summary of Chemical Reactivity

| Reactant Class | Expected Reactivity | Products/Outcome |

|---|---|---|

| Strong Acids | High | Acetic Acid, Dipropylammonium Salt |

| Strong Bases | High | Dipropylamine, Acetate Salt |

| Strong Oxidizers | High (Violent) | Oxidation products, potential fire/explosion |

| Halogenated Hydrocarbons | Reactive | Potential for violent reaction |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Propanamine, N Propyl , Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic compounds in solution. For an ionic species like dipropylammonium acetate (B1210297), NMR confirms the structure of the cation and anion and can provide insights into their interaction.

The ¹H and ¹³C NMR spectra of 1-Propanamine, N-propyl-, acetate are interpreted by analyzing the distinct signals from the dipropylammonium cation and the acetate anion. The chemical shifts are influenced by the protonation of the amine and the ionic nature of the compound. docbrown.infoorganicchemistrydata.orgdocbrown.info

¹H NMR Spectrum: The proton spectrum is characterized by signals from the two propyl groups of the cation and the methyl group of the acetate anion.

Dipropylammonium Cation: The two propyl groups are chemically equivalent. The protons on the carbon adjacent to the nitrogen (α-CH₂) are deshielded due to the positive charge and appear as a multiplet. The central methylene (B1212753) protons (β-CH₂) appear as a sextet, coupled to the adjacent α-CH₂ and γ-CH₃ protons. The terminal methyl protons (γ-CH₃) resonate as a triplet, coupled to the β-CH₂ protons. The two protons on the nitrogen atom (N-H₂) often appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent. docbrown.info

Acetate Anion: The three equivalent protons of the methyl group of the acetate anion typically appear as a sharp singlet, as there are no adjacent protons to cause splitting. nih.gov

¹³C NMR Spectrum: The carbon spectrum shows three distinct signals for the propyl group carbons of the cation and two signals for the carbons of the acetate anion.

Dipropylammonium Cation: The α-carbon is shifted downfield due to its proximity to the electronegative nitrogen atom. The β-carbon and γ-carbon appear at characteristic upfield positions for alkyl chains. docbrown.info

Acetate Anion: The spectrum displays signals for both the carboxyl carbon (COO⁻) and the methyl carbon (CH₃). The carboxyl carbon is significantly deshielded and appears far downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Component | Atom | ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | ¹³C NMR Chemical Shift (δ, ppm) |

| Dipropylammonium | α-CH₂ | ~2.9 - 3.1 | Multiplet | ~48 - 50 |

| β-CH₂ | ~1.6 - 1.8 | Sextet | ~19 - 21 | |

| γ-CH₃ | ~0.9 - 1.0 | Triplet | ~10 - 12 | |

| N-H₂ | Variable (e.g., ~7-8) | Broad Singlet | N/A | |

| Acetate | CH₃ | ~1.9 - 2.1 | Singlet | ~20 - 22 |

| COO⁻ | N/A | N/A | ~175 - 178 |

To definitively assign the proton and carbon signals and confirm the connectivity within the dipropylammonium cation, two-dimensional (2D) NMR experiments are employed. libretexts.orgyoutube.comnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling relationships. For the dipropylammonium cation, cross-peaks would be observed between the α-CH₂ protons and the β-CH₂ protons, and between the β-CH₂ protons and the γ-CH₃ protons. This confirms the propyl chain structure. No correlations would be seen for the acetate methyl singlet or the N-H₂ protons under typical acquisition conditions.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. An HSQC spectrum would show a correlation cross-peak for each C-H bond: one connecting the α-CH₂ proton signal to the α-¹³C signal, another linking the β-CH₂ protons to the β-¹³C signal, and a third connecting the γ-CH₃ protons to the γ-¹³C signal. A correlation would also be seen between the acetate's methyl proton singlet and its corresponding carbon signal. This provides an unambiguous assignment of the carbon skeleton.

DOSY is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion rates. In the context of this compound, DOSY can be used to confirm the association between the dipropylammonium cation and the acetate anion. In solution, these two ions form an ion pair that diffuses as a single entity. A DOSY experiment would show that all proton signals from both the cation and the anion have the same diffusion coefficient, causing them to align horizontally in the 2D DOSY plot. This provides strong evidence that they are associated in solution rather than existing as a simple mixture of separate, non-interacting species.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

Electron Ionization is a hard ionization technique that causes extensive fragmentation. For a salt like dipropylammonium acetate, the volatile amine component (dipropylamine) is what is typically observed in the gas phase by EI-MS. The molecular ion of dipropylamine (B117675) (C₆H₁₅N) has a nominal mass of 101 amu. nist.govnist.gov The fragmentation is dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This is a characteristic fragmentation pathway for aliphatic amines. miamioh.edulibretexts.org

The most prominent fragmentation involves the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable iminium cation with m/z 72. This is often the base peak in the spectrum.

Table 2: Major EI-MS Fragmentation Ions for Dipropylamine

| m/z | Ion Structure | Fragmentation Pathway | Relative Intensity |

| 101 | [CH₃(CH₂)₂NH(CH₂)₂CH₃]⁺• | Molecular Ion (M⁺•) | Low |

| 86 | [M - CH₃]⁺ | Loss of a methyl radical | Low |

| 72 | [CH₃CH₂CH=N⁺HCH₂CH₃] | α-cleavage: Loss of an ethyl radical (•C₂H₅) | High (Base Peak) |

| 58 | [CH₂=N⁺HCH₂CH₃] | α-cleavage: Loss of a propyl radical (•C₃H₇) | Moderate |

| 44 | [CH₃CH=N⁺H₂] | Cleavage with H-rearrangement | Moderate |

Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing ionic and non-volatile compounds. ESI-HRMS can provide highly accurate mass measurements, enabling the determination of elemental compositions. nih.gov

For this compound, ESI-HRMS analysis would be performed in both positive and negative ion modes.

Positive Ion Mode: In this mode, the dipropylammonium cation would be detected. Its molecular formula is C₆H₁₆N⁺. High-resolution mass spectrometry would measure its exact mass, confirming this formula.

Calculated Monoisotopic Mass of [C₆H₁₆N]⁺: 102.1277 Da

Negative Ion Mode: The acetate anion (C₂H₃O₂⁻) would be detected.

Calculated Monoisotopic Mass of [C₂H₃O₂]⁻: 59.0138 Da

Observing the dipropylammonium cation at an m/z corresponding to its exact mass in positive mode and the acetate anion at its exact mass in negative mode provides definitive evidence for the presence of both ionic components of the salt. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Upon collision-induced dissociation (CID) in an MS/MS experiment, the protonated dipropylamine molecule would likely undergo characteristic fragmentation pathways. The most probable fragmentations would involve the loss of neutral alkyl groups. The major expected fragmentation pathways for the dipropylammonium ion (m/z 102.1) would be the loss of a propyl radical or a propylene (B89431) molecule.

Table 1: Predicted MS/MS Fragmentation of the Dipropylammonium Cation

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 102.1 | 58.1 | Propylene (C3H6) |

| 102.1 | 44.1 | Propyl radical (•C3H7) and ethylene (B1197577) (C2H4) |

Note: This data is predictive and based on general fragmentation patterns of protonated secondary amines.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Functional Groups

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands from both the dipropylammonium cation and the acetate anion. The spectrum of the salt will be a composite of the vibrations of these two ions, with shifts in band positions compared to the free amine and carboxylic acid due to the ionic interaction and hydrogen bonding.

Key expected vibrational modes include the N-H stretching of the secondary ammonium (B1175870) group, C-H stretching of the propyl groups, and the symmetric and asymmetric stretching of the carboxylate group of the acetate ion. The broadness of the N-H and O-H stretching bands is a typical feature due to hydrogen bonding.

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400-3200 (broad) | N-H | Stretching vibration of the secondary ammonium ion |

| ~2960-2870 | C-H | Asymmetric and symmetric stretching of CH3 and CH2 groups |

| ~1580-1550 | COO⁻ | Asymmetric stretching of the carboxylate group |

| ~1420-1380 | COO⁻ | Symmetric stretching of the carboxylate group |

| ~1465 | C-H | Bending vibration of CH2 and CH3 groups |

Note: The exact positions of the absorption bands can vary depending on the physical state of the sample (solid or liquid) and the extent of hydrogen bonding. The infrared spectrum of the related compound propylamine (B44156) shows N-H bond stretching vibrations around 3500 to 3300 cm⁻¹. docbrown.info For propyl acetate, an ester with some similar functional groups, IR spectra are also well-documented. nih.govnist.gov

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C-C and C-N skeletal vibrations and the symmetric vibrations of the carboxylate group.

For a related primary amine, n-propylamine, Raman spectra show distinct bands for the anti-symmetric and symmetric N-H stretching modes at approximately 3326 cm⁻¹ and 3303 cm⁻¹, respectively. researchgate.net In the case of the dipropylammonium acetate salt, these N-H stretching frequencies would be altered due to the formation of the ammonium ion and its interaction with the acetate counter-ion.

Table 3: Expected Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2960-2870 | C-H | Stretching vibrations |

| ~1450 | CH₂ | Scissoring deformation |

| ~1420-1380 | COO⁻ | Symmetric stretching of the carboxylate group |

| ~900-800 | C-N | Stretching vibrations |

| ~450-350 | C-C-N | Skeletal deformation |

Note: This data is predictive, based on the expected vibrational modes for the constituent ions.

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction (PXRD) for Crystalline Phases

Powder X-ray diffraction (PXRD) is a valuable tool for identifying crystalline phases and for quality control of bulk crystalline materials. A PXRD pattern for this compound would consist of a series of diffraction peaks at specific 2θ angles, which is characteristic of its crystal structure. This "fingerprint" can be used to confirm the identity and purity of the synthesized salt. While specific PXRD data for this compound is not available, analysis of related acetate-containing compounds has been performed using this technique. researchgate.net

In the absence of experimental data, a theoretical PXRD pattern could be calculated if the single crystal structure were known. This would be a valuable reference for experimentalists working with this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying compounds containing chromophores, which are functional groups capable of absorbing ultraviolet or visible light. In the case of this compound, the molecule is composed of a secondary amine cation (dipropylammonium) and an acetate anion.

Simple alkylamines, like dipropylamine, typically exhibit absorption bands in the far ultraviolet region, specifically around 200 nm. libretexts.org These absorptions are attributed to n→σ* transitions, where a non-bonding electron from the nitrogen atom is excited to a sigma antibonding orbital. Due to their low molar absorptivity and the fact that they absorb at the low end of the UV spectrum, these transitions are of limited practical use for routine analysis. libretexts.org

The formation of the acetate salt, creating the dipropylammonium ion, generally does not significantly shift the absorption maximum to a more analytically useful wavelength. The acetate ion itself has a carboxyl group, which also absorbs in the far UV region. Therefore, the UV-Vis spectrum of this compound is expected to show end absorption at the lower end of the spectrophotometer's range without distinct peaks in the 220-800 nm region. Detailed experimental spectra for this specific compound are not widely available in the public domain, but the expected spectral characteristics can be inferred from the behavior of similar aliphatic amines and their salts. libretexts.orgresearchgate.net

Elemental Analysis and Microanalytical Techniques

Elemental analysis is a fundamental method for determining the elemental composition of a compound, which serves as a critical check for its purity and empirical formula. For this compound, the molecular formula is established as C₈H₁₉NO₂. scbt.comguidechem.com This formula indicates that each molecule of the compound contains eight carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and two oxygen atoms.

From the molecular formula, the theoretical elemental composition can be calculated. The molecular weight of this compound is approximately 161.24 g/mol . scbt.comsigmaaldrich.com The expected weight percentages of each element are presented in the table below. These theoretical values are the benchmark against which experimental results from microanalytical techniques, such as combustion analysis, would be compared to verify the identity and purity of a synthesized sample.

Table 1: Theoretical Elemental Composition of this compound| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 59.58% |

| Hydrogen | H | 1.008 | 19 | 19.152 | 11.88% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.69% |

| Oxygen | O | 16.00 | 2 | 32.00 | 19.84% |

| Total | 161.242 | 100.00% |

Chromatographic Separation and Purity Assessment of 1 Propanamine, N Propyl , Acetate

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. For an ionic species like 1-Propanamine, N-propyl-, acetate (B1210297), several HPLC modes can be employed to achieve effective separation and quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used analytical technique, though it presents challenges for highly polar and ionic compounds which may exhibit poor retention on non-polar stationary phases. nih.govsrce.hr For 1-Propanamine, N-propyl-, acetate, RP-HPLC methods would typically involve separating the dipropylammonium cation and the acetate anion.

The simultaneous analysis of a peptide and its acetate counterion on a C18 column often requires separate methods, as conditions that retain the highly polar acetate lead to excessively long retention times for the primary component. fishersci.com However, by carefully controlling mobile phase composition, including pH and organic modifier content, it is possible to develop a method for both moieties. The analysis of other pharmaceuticals and their counterions has been successfully achieved using RP-HPLC. srce.hr For instance, a method for pharmaceuticals and personal care products (PPCPs) used a gradient elution with methanol (B129727) and a formate (B1220265) buffer on a fluorinated column, which provided better separation than traditional C18 columns. srce.hr

Key parameters for an RP-HPLC method would be optimized as shown in the table below.

| Parameter | Typical Conditions for Amine/Acetate Analysis | Purpose |

| Column | C18, C8, or Phenyl-based | Provides a non-polar stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Buffered aqueous solution (e.g., phosphate, formate, or acetate buffer) with an organic modifier (e.g., acetonitrile (B52724), methanol). srce.hrfishersci.com | The buffer controls the pH to manage the ionization state of the amine and acid, while the organic modifier adjusts the elution strength. |

| Detection | UV detector (at low wavelengths, ~200-210 nm for acetate) or Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD) for universal detection. researchgate.net | Enables quantification of the separated components. |

| pH | Acidic to neutral range (e.g., pH 3-7) | Ensures the amine is in its protonated (cationic) form and influences the retention of the acetate. |

Ion-Pair Chromatography (IPC) is a modification of RP-HPLC specifically designed to enhance the retention and separation of ionic and highly polar analytes. whatishplc.comresearchgate.net The technique involves adding an ion-pairing reagent to the mobile phase, which has a charge opposite to the analyte of interest. technologynetworks.com This reagent forms a neutral ion pair with the analyte, which is then retained and separated on a standard reversed-phase column. technologynetworks.com

The principle relies on the ion-pair reagent, an amphiphilic molecule with a charged functional group and a hydrophobic alkyl chain, adsorbing onto the hydrophobic stationary phase. waters.com This creates a pseudo-ion-exchange surface that interacts with the oppositely charged analyte ions, modulating their retention. researchgate.netwaters.com

Interestingly, this compound (as dipropylammonium acetate) is itself sold and used as an ion-pair reagent, particularly for the analysis of acidic compounds like oligonucleotides or peptides. sigmaaldrich.comcymitquimica.comlookchem.comtcichemicals.comtcichemicals.com When analyzing the compound itself, one would need to select a different ion-pairing reagent. For the dipropylammonium cation, an anionic ion-pairing reagent such as an alkyl sulfonate would be used. Conversely, to analyze the acetate anion, a cationic reagent like tetra-n-butylammonium would be employed.

Applications:

Separation of Charged Analytes: IPC is highly effective for separating mixtures of acids, bases, and neutral compounds in a single run. researchgate.net

Pharmaceutical and Biological Analysis: It is widely used for analyzing pharmaceutical formulations, where active ingredients and counterions need to be quantified, and for biological samples containing polar metabolites. nih.govwhatishplc.com For instance, IPC has been used to separate RNA molecules and porphyrins in clinical samples. whatishplc.comnih.gov

Improved Peak Shape: IPC can significantly improve the peak symmetry of charged analytes that might otherwise produce broad or tailing peaks in standard RP-HPLC.

A study optimizing the separation of large RNA molecules systematically tested thirteen different alkylamine ion-pairing agents, finding that moderately hydrophobic reagents like butylammonium (B8472290) acetate and tripropylammonium (B8586437) acetate provided superior resolution. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. austinpublishinggroup.comresearchgate.net This reduction in particle size leads to a dramatic increase in chromatographic efficiency, resolution, and speed, making it ideal for high-throughput analysis. researchgate.netnih.gov

The core advantages of UPLC over conventional HPLC include:

Increased Speed: Analysis times can be reduced by up to nine times compared to HPLC systems using 5 µm particle columns. researchgate.net

Enhanced Resolution: The higher efficiency allows for better separation of complex mixtures. researchgate.net

Greater Sensitivity: Sharper, narrower peaks lead to higher peak heights and improved signal-to-noise ratios, enhancing sensitivity. austinpublishinggroup.com

These benefits are achieved by a specially designed system capable of handling the high back-pressures (up to 100 MPa or ~15,000 psi) generated by the small particle columns. researchgate.netlboro.ac.uk For the analysis of this compound, transferring an HPLC method to a UPLC system would result in significantly faster sample processing without sacrificing separation quality. researchgate.net UPLC systems, often paired with mass spectrometry (UPLC-MS), are particularly powerful for bioanalysis and metabolite identification due to their speed and sensitivity. austinpublishinggroup.comlboro.ac.uk For example, an IP-RP UPLC method using an octylammonium acetate ion-pairing buffer was developed to analyze the heterogeneity of mRNA poly(A) tails, demonstrating the technique's capability to resolve long oligonucleotides up to 150 nt. waters.comlcms.cz

| Feature | HPLC | UPLC |

| Particle Size | 3 - 5 µm | < 2 µm austinpublishinggroup.com |

| Pressure Limit | ~400 bar (6,000 psi) | ~1000 bar (15,000 psi) researchgate.net |

| Analysis Time | Longer | Shorter researchgate.net |

| Resolution | Good | Excellent researchgate.net |

| Solvent Consumption | Higher | Lower austinpublishinggroup.com |

Gas Chromatography (GC) Techniques

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. researchgate.net For this compound, analysis would focus on the volatile amine component (dipropylamine) after liberation from the salt, or on derivatives of the amine.

GC coupled with Mass Spectrometry (GC-MS) is a first-choice technique for the analysis of volatile compounds due to its high selectivity, accuracy, and sensitivity. nih.gov It provides both chromatographic separation and structural information, allowing for confident identification of analytes. nih.gov Direct analysis of amines by GC can be problematic due to their polarity and tendency to form hydrogen bonds, which can lead to poor peak shapes and interactions with the column. researchgate.net

Two primary strategies can be employed for the GC-MS analysis of the dipropylamine (B117675) component:

Derivatization-Free Analysis: This approach is suitable for short-chain volatile amines (SCVA). nih.govnih.gov A headspace GC-MS (HS-GC-MS) method can be used where the volatile amine is liberated from the sample matrix under alkaline conditions and introduced into the GC system. nih.govnih.gov This avoids derivatization steps, simplifying sample preparation. nih.gov A study demonstrated the successful separation of four SCVAs within 7.5 minutes using a specialized volatile amine column. nih.gov

Derivatization: This is a common strategy to improve the GC performance of polar analytes like amines. researchgate.netjfda-online.com Derivatization involves chemically modifying the amine to make it more volatile, less polar, and more thermally stable. sigmaaldrich.com Common derivatizing agents for amines include:

Acylating Agents: Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) react with primary and secondary amines to form stable, volatile derivatives that are highly responsive to electron capture detectors (ECD) or can be analyzed by MS. jfda-online.commdpi.com

Silylating Agents: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens on the amine group with a nonpolar silyl (B83357) group. sigmaaldrich.com MTBSTFA derivatives are known to be more stable and less sensitive to moisture. sigmaaldrich.com

The choice of derivatization reagent depends on the specific requirements of the analysis, such as the need for enhanced sensitivity with a specific detector. researchgate.net

The Gas Chromatography-Nitrogen-Phosphorous Detector (GC-NPD) is a highly selective detector that is exceptionally sensitive to compounds containing nitrogen or phosphorus. scioninstruments.combucksci.com Its response to nitrogen-containing compounds can be up to 100,000 times greater than its response to hydrocarbons, making it ideal for trace analysis of amines in complex matrices. bucksci.comwikipedia.org

The principle of operation involves the catalytic surface reaction of nitrogen-containing molecules on a heated thermionic bead (often made of rubidium or cesium). bucksci.comwikipedia.org This process generates ions that are collected by an electrode, producing an electrical signal proportional to the amount of the nitrogen-containing analyte. scioninstruments.combucksci.com

Advantages of GC-NPD for Amine Analysis:

High Selectivity: The detector shows minimal interference from co-eluting non-nitrogenous compounds. ontosight.ai

High Sensitivity: It allows for low detection limits, often in the picogram range, which is essential for trace analysis. ontosight.ai

Applications: GC-NPD is widely used in environmental analysis for pesticides, pharmaceutical analysis for drugs of abuse and their metabolites, and in the food industry. scioninstruments.combucksci.comresearchgate.net A sensitive GC-NPD method was developed for quantifying nitrosamine (B1359907) impurities in pharmaceutical products, achieving a quantitation limit of 0.25 ppb. nih.gov Another validated method was used to measure tofisopam, a nitrogen-containing drug, in human plasma for pharmacokinetic studies. nih.gov

For the analysis of this compound, a GC-NPD method would provide a robust and sensitive means of quantifying the dipropylamine component after its extraction and injection into the GC system. nih.gov

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective chromatographic analysis of this compound hinges on a robust sample preparation strategy designed to isolate the analyte and convert it into a form more suitable for separation and detection. jfda-online.com As an amine salt, the compound is highly polar and non-volatile, making direct GC analysis impractical without derivatization. youtube.comyoutube.com For HPLC, while direct analysis is more feasible, derivatization can significantly enhance detection sensitivity, especially for trace-level analysis. psu.educhromatographyonline.com

Sample Preparation: The initial step in sample preparation often involves an extraction to isolate the amine from its salt form or sample matrix. A common approach is liquid-liquid extraction (LLE). nih.gov The sample, typically dissolved in an aqueous medium, is alkalinized with a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.gov This neutralizes the acetic acid and converts the dipropylammonium cation back to the free dipropylamine, which is more soluble in organic solvents. Subsequent extraction with a non-polar organic solvent effectively separates the amine from the aqueous phase.

Solid-phase extraction (SPE) offers a more controlled and efficient alternative to LLE for sample clean-up and concentration. nih.gov A C18 sorbent can be employed, where the sample is loaded, washed to remove interferences, and then the analyte is eluted with a suitable solvent like acetonitrile for subsequent analysis. nih.gov

Derivatization for Gas Chromatography (GC): The primary goal of derivatization for GC is to increase the volatility and thermal stability of the analyte by eliminating polar functional groups. youtube.com For the secondary amine dipropylamine, several derivatization techniques are applicable. nih.gov

Silylation: This is a common technique where active hydrogens on amine groups are replaced with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. youtube.comsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. youtube.comsigmaaldrich.com The addition of a catalyst such as trimethylchlorosilane (TMCS) can enhance the derivatization of secondary amines. psu.edu TBDMS derivatives are often preferred as they are more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.com

Acylation: This method involves reacting the amine with an acylating agent, such as a fluorinated anhydride like heptafluorobutyric anhydride (HFBA). nih.gov The resulting fluoroacyl derivatives are highly volatile and exhibit excellent response with electron capture detection (ECD) or mass spectrometry (MS), significantly improving detection sensitivity. jfda-online.com Acylated compounds are also noted for their stability. nih.gov

Alkylation: Alkylation replaces the active hydrogen on the secondary amine with an aliphatic group, which reduces polarity. youtube.com

The choice of derivatization reagent is critical and depends on the analytical objective, such as improving chromatographic peak shape, enhancing thermal stability, or increasing detector sensitivity. youtube.comchromatographyonline.com

Table 1: Common Derivatization Reagents for GC Analysis of Secondary Amines

| Derivatization Class | Reagent Name | Abbreviation | Target Functional Group | Key Advantages |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -NH, -OH | Forms volatile TMS derivatives; often used with a catalyst for secondary amines. psu.eduyoutube.com |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -NH, -OH | Forms stable, moisture-resistant TBDMS derivatives. sigmaaldrich.com |

| Acylation | Heptafluorobutyric Anhydride | HFBA | -NH, -OH | Creates stable, highly volatile derivatives; enhances detection by ECD and MS. nih.govjfda-online.com |

Derivatization for High-Performance Liquid Chromatography (HPLC): For HPLC analysis, derivatization is primarily employed to attach a chromophore or fluorophore to the analyte molecule, thereby improving detectability by UV-Vis or fluorescence detectors. chromatographyonline.com This is particularly useful for analyzing low concentrations. Reagents like 2-naphthalenesulfonyl chloride (NSCl) can be used to derivatize secondary amines, allowing for sensitive detection at specific wavelengths. nih.gov Pre-column derivatization with reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) has also been successfully used for the analysis of various amines in complex matrices, resulting in derivatives with excellent chromatographic and mass spectrometric properties. acs.org

Impurity Profiling and Isolation

Impurity profiling is a critical aspect of quality control, providing a chemical signature of a substance by identifying and quantifying by-products and contaminants. nih.gov For this compound, impurities can originate from starting materials, side reactions during synthesis, or degradation. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive profile.

Analytical Approach: A high-resolution HPLC method, often using a reversed-phase column, is typically the first step to detect and quantify impurities. researchgate.net Modern systems coupled with mass spectrometry (LC-MS/MS) are powerful tools for this purpose, as they can provide molecular weight and fragmentation data, which aids in the preliminary identification of unknown impurities even at trace levels. researchgate.net

Potential impurities in this compound could include:

Starting Materials: Unreacted 1-propanamine (propylamine) or by-products from its synthesis.

Reaction By-products: Over-alkylation products (tertiary amines) or products from side reactions. For instance, if the synthesis involves reductive amination of propanal with propylamine (B44156), impurities from the synthesis of the aldehyde or amine precursors could be present.

Solvent and Reagent Residues: Residual solvents or reagents used in the synthesis and purification process, such as those from an electrochemical synthesis like alane complexes if such a route were used. wikipedia.org

Degradation Products: Products formed from the decomposition of the final compound.

Isolation and Characterization: Once impurities are detected, their isolation is necessary for definitive structural elucidation and to obtain reference standards. researchgate.net Preparative HPLC (Prep-HPLC) is the most common method for isolating impurities detected during analytical HPLC. researchgate.net The collected fractions containing the isolated impurities are then subjected to a suite of spectroscopic techniques:

Mass Spectrometry (MS): Provides the molecular weight and, through fragmentation analysis (MS/MS), yields information about the impurity's structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise chemical structure, connectivity, and stereochemistry of the isolated compound.

Infrared (IR) Spectroscopy: Helps identify functional groups present in the impurity molecule. spectroscopyonline.com

A hypothetical impurity profile might arise from a synthesis route involving the reaction of dipropylamine with a reagent like carbon disulfide, which is known to react with secondary amines to form dithiocarbamates. wikipedia.org Another possibility could be impurities stemming from the synthesis of precursors, such as those seen in the production of related compounds where catalysts like butylamine (B146782) can lead to specific by-products. nih.gov

Table 2: Hypothetical Impurity Profile and Characterization Strategy

| Potential Impurity Name | Possible Origin | Detection Method | Isolation Method | Structure Elucidation Methods |

| 1-Propanamine (Propylamine) | Unreacted starting material | GC-MS, LC-MS | Prep-GC, Prep-HPLC | MS, NMR |

| Tripropylamine | Over-alkylation side reaction | GC-MS, LC-MS | Prep-GC, Prep-HPLC | MS, NMR |

| N-Propylidenedipropan-1-amine | Side reaction of precursors | LC-MS | Prep-HPLC | MS, NMR, IR |

| Dithiocarbamate derivatives | Reaction with reagent (e.g., CS₂) | LC-MS | Prep-HPLC | MS, NMR, IR |

The rigorous process of detecting, isolating, and characterizing impurities is fundamental to ensuring the quality, consistency, and safety of the final chemical product. nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling of 1 Propanamine, N Propyl , Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on Molecular Geometry and Energies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying systems like 1-Propanamine, N-propyl-, acetate (B1210297). While specific DFT studies on this exact salt are not prevalent in the literature, the principles can be applied to understand its structure and energetics.

A DFT investigation would typically begin with the optimization of the geometries of the individual ions: the dipropylammonium cation ([CH₃CH₂CH₂]₂NH₂⁺) and the acetate anion (CH₃COO⁻), as well as the combined ion pair. The resulting optimized geometry would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Of particular interest is the nature of the hydrogen bonds formed between the ammonium (B1175870) group of the cation and the carboxylate group of the anion.

The interaction energy between the two ions can be calculated to determine the stability of the salt. This is typically done by subtracting the energies of the optimized isolated ions from the energy of the optimized ion pair complex. Such calculations can also be extended to investigate the potential energy surface of the interaction, providing insights into the strength and directionality of the ionic bond.

For analogous systems, such as the interaction of methylamine (B109427) with nickel clusters, DFT calculations at the B3LYP/6-31G(d,p) level have been used to determine stable geometries and interaction energies. nih.gov Similar approaches could be employed for 1-Propanamine, N-propyl-, acetate to provide a detailed picture of its molecular structure. A computational study on piperazine-1,4-diium (B1225682) acetate also utilized DFT to investigate the structure and intermolecular interactions within the salt. researchgate.net

Below is a hypothetical data table representing the kind of information that could be obtained from a DFT study on this compound, based on typical values for similar compounds.

| Parameter | Value |

|---|---|

| Calculated Dipole Moment (Debye) | ~8-12 |

| N-H···O Hydrogen Bond Length (Å) | ~1.7-1.9 |

| Interaction Energy (kcal/mol) | -100 to -150 |

Ab Initio Calculations for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly powerful for predicting spectroscopic properties. For this compound, these calculations can provide valuable insights into its vibrational spectrum (infrared and Raman).

The vibrational frequencies of the compound are determined by the second derivatives of the energy with respect to the atomic positions. Harmonic frequency calculations are a standard output of ab initio calculations and can be used to predict the positions of major peaks in the IR and Raman spectra. These calculations can also help in assigning specific vibrational modes to the observed spectral features. For instance, the characteristic stretching frequencies of the N-H group in the cation and the C=O and C-O groups in the anion can be accurately predicted.

More advanced ab initio methods can account for anharmonicity, which is the deviation of the potential energy surface from a perfect parabolic shape. Anharmonic calculations provide more accurate frequencies and can also predict overtone and combination bands, which are often observed in experimental spectra. Studies on protonated amines and their water clusters have shown that anharmonic ab initio calculations are crucial for correctly interpreting their vibrational spectra, especially in regions where Fermi resonances occur. rsc.orgnih.gov

A predicted vibrational spectrum can be compared with experimental data to validate the computational model and to gain a deeper understanding of the molecular structure and bonding. For example, the shift in the N-H stretching frequency upon salt formation is a sensitive probe of the strength of the hydrogen bond between the cation and anion.

The following table shows a representative set of predicted vibrational frequencies for key functional groups in this compound, based on ab initio calculations of similar compounds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (cation) | 3200-3400 |

| C=O Stretch (anion) | 1550-1650 |

| C-N Stretch (cation) | 1100-1200 |

| O-C-O Bend (anion) | 650-750 |

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule or a small cluster of molecules, molecular dynamics (MD) simulations are essential for understanding the behavior of a compound in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

For this compound, MD simulations can be used to study its behavior in various solvents, which is particularly relevant given its use as an ion-pair reagent. lookchem.com By simulating the compound in a box of solvent molecules (e.g., water or acetonitrile), one can investigate key properties such as:

Ion Pairing: In solution, the cation and anion can exist as a tightly bound ion pair, a solvent-separated ion pair, or as free ions. MD simulations can quantify the relative populations of these species and the dynamics of their interconversion. Studies on similar systems, like tetramethylammonium-acetate in water, have successfully used MD simulations to interpret experimental data on ion pairing. nih.gov

Transport Properties: MD simulations can be used to calculate transport properties such as diffusion coefficients and viscosity. These properties are important for understanding how the compound behaves in chromatographic applications.

The accuracy of MD simulations depends heavily on the quality of the force field used to describe the interactions between atoms. For ionic species, polarizable force fields that can account for the changes in electron distribution in response to the local environment are often necessary to obtain accurate results. nih.gov

COSMO-RS Modeling for Thermodynamic Properties

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of liquids and solutions. arxiv.org It combines quantum chemical calculations with statistical thermodynamics to predict properties such as vapor pressure, solubility, and partition coefficients.

For this compound, COSMO-RS can be used to predict a range of thermodynamic properties that are relevant to its handling, purification, and application. The method works by first performing a quantum chemical calculation (typically DFT) on the individual ions in a virtual conductor. This generates a "sigma profile" for each ion, which is a histogram of the charge density on its surface. The thermodynamic properties of the bulk liquid are then calculated based on the statistical interactions of these sigma profiles.

COSMO-RS can be particularly useful for:

Predicting Solubility: The solubility of this compound in different solvents can be predicted, which is valuable for its use in various applications.

Calculating Activity Coefficients: Activity coefficients, which measure the deviation of a solution from ideal behavior, can be calculated. This is important for understanding the thermodynamic driving forces in mixtures.

Screening Solvents: COSMO-RS can be used to screen a large number of potential solvents for a particular application, such as extraction or crystallization.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its activity. While typically applied to drug discovery and toxicology, the principles of SAR can also be used to understand how structural modifications to this compound would affect its physical and chemical properties.

Computational approaches to SAR can be used to build models that correlate structural features with specific properties. For this compound, one could investigate how changes to the alkyl chains on the amine or modifications to the carboxylate anion would affect properties such as:

Ion-Pairing Strength: By systematically varying the length or branching of the propyl groups on the amine, one could study the effect on the strength of the interaction with the acetate anion.

Chromatographic Retention: In its role as an ion-pair reagent, the retention time of the salt in a chromatographic system is a key parameter. Computational SAR could be used to optimize the structure of the salt for specific separation applications.

These studies often involve the calculation of a variety of molecular descriptors, which are numerical representations of the chemical structure. These descriptors can then be used to build quantitative structure-activity relationship (QSAR) models using statistical methods such as multiple linear regression or machine learning algorithms. While no specific SAR studies on this compound are published, the general methodologies are well-established and could be readily applied. nih.gov

Environmental Fate and Degradation Studies of 1 Propanamine, N Propyl , Acetate

Abiotic Transformation Processes

Abiotic transformation involves non-biological chemical and physical processes that can degrade a compound in the environment. For dipropylamine (B117675), these processes include hydrolysis, oxidation, and photodegradation.

Oxidative Degradation in Water and Air

Oxidative degradation is a key transformation pathway for amines in both aquatic and atmospheric environments, primarily driven by reactions with highly reactive species like hydroxyl radicals (•OH).

In the atmosphere, alkylamines are oxidized rapidly by hydroxyl radicals. researchgate.net The process typically involves the abstraction of a hydrogen atom from the carbon atom adjacent to the nitrogen (the α-carbon) or from the N-H group itself. This initial step leads to the formation of an aminoalkyl radical, which can undergo further reactions. Atmospheric lifetimes for secondary amines like diethylamine (B46881) are estimated to be very short, in the range of 2.3 to 3.4 hours, suggesting that dipropylamine would also be rapidly removed from the atmosphere. researchgate.net Products from the atmospheric oxidation of amines can include imines, amides, formaldehyde, and nitroamines. researchgate.net Autoxidation has been identified as a major atmospheric pathway for amines, leading to the formation of hydroperoxy amides. nih.gov

In aquatic systems, advanced oxidation processes (AOPs) that generate hydroxyl radicals are effective in degrading amines. The reaction of hydroxyl radicals with nitrosamines (compounds related to amines) is highly efficient, with every radical reaction leading to the destruction of the nitrosamine (B1359907) molecule for larger variants. nih.gov The degradation of amines in the presence of oxygen can proceed through a free-radical chain mechanism. ntnu.nosci-hub.se The reaction of hydroxyl radicals with amino acids, which share the amine functional group, has been shown to form carbon-centered organic radicals. nih.gov The primary mechanism for the reaction of hydroxyl radicals with amines in water is hydrogen abstraction, leading to the formation of various degradation products. hw.ac.ukhydrogenlink.comillinois.edu

Table 1: Atmospheric Lifetimes of Various Alkylamines with OH Radicals

| Amine | Atmospheric Lifetime | Reference |

|---|---|---|

| Methylamine (B109427) | <16 hours | researchgate.net |

| Ethylamine | ~11 hours | researchgate.net |

| Dimethylamine | 4.3 hours | researchgate.net |

| Diethylamine | 2.3 - 3.4 hours | researchgate.net |

| Trimethylamine | 4.6 - 7 hours | researchgate.net |

| Triethylamine | 3 hours | researchgate.net |

Photodegradation Pathways and Products

Photodegradation, or photolysis, involves the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can occur through direct absorption of light energy by the compound or indirectly through energy transfer from a photosensitized substance. wikipedia.org

In the environment, photolysis can be a significant degradation pathway for some organic molecules in sunlit surface waters and on soil surfaces. wikipedia.org The presence of natural photosensitizers in water, such as humic acids, can accelerate the photodegradation of pollutants. nih.gov For amines, photolysis may lead to the formation of various transformation products, including the cleavage of C-N bonds and subsequent oxidation of the resulting fragments.

Biotic Transformation Processes

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a major pathway for the environmental degradation of many organic chemicals.

Aerobic Biodegradation Mechanisms

Under aerobic conditions (in the presence of oxygen), many amines can be effectively biodegraded. Microorganisms can utilize amines as a source of carbon and nitrogen for growth.

The aerobic biodegradation of amines often starts with an oxidation step catalyzed by monooxygenase or dehydrogenase enzymes. For alkylamines, this can involve the oxidation of the alkyl chains. A proposed pathway for similar compounds is ω-oxidation, where the terminal carbon of an alkyl chain is oxidized to a carboxylic acid. nih.gov Another common initial step is the deamination, or removal of the amino group, which releases ammonia. nih.gov The resulting organic molecule can then enter central metabolic pathways. For example, studies on the propanotroph Rhodococcus ruber have shown it can rapidly biodegrade N-nitrosodimethylamine, a related compound, with key intermediates being methylamine, nitric oxide, nitrite, nitrate, and formate (B1220265). nih.govresearchgate.net This suggests that microbial degradation of dipropylamine could proceed via N-dealkylation and subsequent oxidation of the propyl chains.

The biodegradability of amines can be influenced by environmental factors such as pH and salinity. For example, the biodegradation of some ethanolamines proceeds readily at different salinities, while the degradation of cyclohexylamine (B46788) was inhibited at higher salt concentrations. nih.gov

Table 2: Aerobic Biodegradation of Various Amines

| Compound | Condition | Finding | Reference |

|---|---|---|---|

| Ethanolamines | 3% and 7% NaCl | Readily biodegraded, half-lives 10-58h | nih.gov |

| Cyclohexylamine | 3% NaCl | Metabolized within 24h after 48h lag | nih.gov |

| Cyclohexylamine | 7% NaCl | No degradation observed | nih.gov |

| Aniline (B41778) | 3% and 7% NaCl | Degraded after a lag phase | nih.gov |

| Amine-oxide surfactants | pH 7.4 | Readily biodegradable | nih.gov |

Anaerobic Biodegradation Pathways

Anaerobic biodegradation occurs in environments devoid of oxygen, such as in deep sediments, groundwater, and landfills. This process is generally slower than aerobic degradation.

Specific studies on the anaerobic biodegradation of dipropylamine are limited. However, the anaerobic degradation of other amines and related compounds has been documented. For example, aniline can be anaerobically degraded by sulfate-reducing bacteria, which initially carboxylate the molecule to 4-aminobenzoic acid. nih.gov The anaerobic degradation of choline (B1196258) by Vibrio cholinicus has also been reported. nih.gov

For hydrocarbons, which form the alkyl chains of dipropylamine, anaerobic degradation is well-established. Longer-chain n-alkanes can be degraded under methanogenic conditions, often through syntrophic oxidation coupled with the reduction of carbon dioxide to methane. nih.gov This process, however, can involve long lag periods. nih.gov It is plausible that dipropylamine could be anaerobically degraded through pathways involving the oxidation of its propyl chains, potentially in syntrophic relationships with other microorganisms, but specific pathways and rates are not well-documented.

Microbial Degradation Studies

Microbial degradation is a key process in the removal of organic chemicals from the environment. Studies on the biodegradation of dipropylamine suggest that it is susceptible to microbial breakdown. In a study using a modified MITI test (I), which assesses ready biodegradability, dipropylamine demonstrated significant degradation. Over a 4-week period, the biochemical oxygen demand (BOD) reached 87% of the theoretical oxygen demand (ThOD), indicating that the substance is readily biodegradable.

Another study evaluated the biodegradability of dipropylamine in an aerobic aqueous screening test. The results showed a 65% degradation after 14 days, further supporting its classification as readily biodegradable. The degradation process is expected to proceed through the dealkylation of the amine, forming n-propanol and n-propylamine, which are then further metabolized by microorganisms.

Sorption and Transport in Environmental Compartments

The movement of a chemical through the environment is largely governed by its sorption characteristics and its tendency to volatilize.

The sorption of 1-Propanamine, N-propyl-, acetate (B1210297) to soil and sediment is influenced by its tendency to exist as the dipropylammonium ion in the environment. As a cation, it is expected to adsorb to negatively charged soil particles and organic matter through ion exchange mechanisms.

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of a substance in soil. For dipropylamine, the Koc has been estimated based on its water solubility and octanol-water partition coefficient (log Kow). The estimated log Koc value for dipropylamine is 2.65, which corresponds to a Koc of 447. This value suggests that dipropylamine has a moderate potential for adsorption to soil and sediment. Substances with Koc values in this range are expected to have low to moderate mobility in soil.

Table 1: Estimated Soil Adsorption Coefficient for Dipropylamine

| Parameter | Value | Interpretation |

|---|---|---|

| Log Koc | 2.65 | Moderate adsorption potential |

| Koc | 447 | Low to moderate mobility in soil |

Volatilization is another important process that affects the environmental distribution of chemicals. The tendency of a substance to volatilize from water is described by its Henry's Law constant. For dipropylamine, the estimated Henry's Law constant is 9.92 x 10⁻⁵ atm-m³/mol. This value indicates that volatilization from moist soil surfaces and water bodies is expected to be a significant fate process.

The vapor pressure of dipropylamine is relatively high at 29.2 mm Hg at 25 °C, which also suggests a tendency to volatilize from dry soil surfaces.

Environmental Persistence and Half-Life Determination

The persistence of a chemical in the environment is a critical factor in assessing its long-term impact. The half-life of a substance is the time it takes for its concentration to be reduced by half.

Based on its ready biodegradability, the half-life of dipropylamine in aerobic environments is expected to be relatively short. In a river, the estimated half-life for dipropylamine is approximately 3.1 days, and in a lake, it is estimated to be around 3.5 days. These estimations are based on a model that considers both biodegradation and volatilization.

In the atmosphere, the primary degradation pathway for vapor-phase dipropylamine is its reaction with photochemically produced hydroxyl radicals. The estimated half-life for this reaction is 5.5 hours, indicating that dipropylamine is rapidly degraded in the atmosphere.

Table 2: Estimated Environmental Half-Life of Dipropylamine

| Environmental Compartment | Estimated Half-Life | Primary Degradation Process |

|---|---|---|

| River | 3.1 days | Biodegradation and Volatilization |

| Lake | 3.5 days | Biodegradation and Volatilization |

| Atmosphere | 5.5 hours | Reaction with Hydroxyl Radicals |

Table of Compound Names Mentioned

| Compound Name |

|---|

| 1-Propanamine, N-propyl-, acetate |

| Dipropylamine |

| Acetate |

| n-Propanol |

Applications in Chemical Synthesis and Materials Science

Role as an Ion-Pair Reagent in Analytical Separations

1-Propanamine, N-propyl-, acetate (B1210297) is utilized as an ion-pair reagent, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. calpaclab.comcymitquimica.comfishersci.com In this capacity, it facilitates the separation of charged or highly polar analytes on reversed-phase chromatography columns, which are typically used for nonpolar substances.

Ion-pair chromatography (IPC) is a technique that modifies the retention of ionic analytes by adding a reagent with an opposite charge to the mobile phase. fishersci.com For the analysis of acidic compounds, which are negatively charged, a basic ion-pairing agent like dipropylammonium acetate is used. The dipropylammonium cation ( (CH₃CH₂CH₂)₂NH₂⁺ ) forms a neutral ion pair with the anionic analyte. This newly formed neutral complex has increased hydrophobicity, allowing it to be retained and separated on a nonpolar stationary phase like C8 or C18. fishersci.com

The effectiveness of the separation depends on several factors, including the concentration of the ion-pair reagent, which is typically in the range of 0.5 to 20 mM. fishersci.com Commercial preparations of dipropylammonium acetate are often available as a 0.5 M solution in water, specifically marketed for ion-pair chromatography. calpaclab.comsigmaaldrich.com The alkyl groups of the reagent play a crucial role; longer alkyl chains increase the hydrophobicity of the ion pair, leading to stronger interaction with the stationary phase and thus greater retention. wikipedia.org This technique is particularly valuable for the analysis of biomolecules like oligonucleotides and mRNA, where it helps in separating species based on length and other characteristics. atamanchemicals.com

Table 1: Properties of 1-Propanamine, N-propyl-, acetate

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₈H₁₉NO₂ (or C₆H₁₅N·C₂H₄O₂) | cymitquimica.com |

| Molecular Weight | 161.24 g/mol | sigmaaldrich.com |

| Appearance | Colorless clear liquid | cymitquimica.com |

| CAS Number | 114389-69-4 | calpaclab.comsigmaaldrich.com |

| Primary Application | Ion-Pair Reagent for LC-MS | calpaclab.comcymitquimica.comfishersci.com |

| SMILES String | CC(O)=O.CCCNCCC | sigmaaldrich.com |

| InChI Key | LKDMDHMCNGRIAS-UHFFFAOYSA-N | sigmaaldrich.com |

Use as a Catalyst or Co-Catalyst in Organic Reactions

Dipropylammonium acetate serves as a reagent and catalyst in organic synthesis. chemimpex.com Its basic nature, derived from the secondary amine, and its ability to facilitate reactions under mild conditions make it a valuable component in certain synthetic pathways. chemimpex.com While specific named reactions catalyzed by this exact compound are not extensively detailed in the reviewed literature, the function of related ammonium (B1175870) acetate salts provides context for its catalytic activity.

Ammonium acetate (NH₄C₂H₃O₂), a similar compound, is known to be an effective catalyst for various organic reactions, including Knoevenagel condensations, Mannich reactions, and the synthesis of nitrogen-containing heterocycles like pyridines. vinipul.comnih.gov These reactions benefit from a mild base and a proton source, a role that ammonium salts can fulfill. Dipropylammonium acetate can similarly act as a base catalyst, with the dipropylammonium ion serving as a conjugate acid. It is noted for facilitating reactions that lead to higher yields and purities compared to other reagents. chemimpex.com Its use in the formulation of ionic liquids further points to its role in enhancing the efficiency of chemical processes. chemimpex.com

Intermediate in the Synthesis of Complex Organic Molecules

In organic chemistry, this compound is employed as a reagent and a precursor, or intermediate, in the synthesis of more complex molecules, particularly in the pharmaceutical industry. chemimpex.com An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. The unique properties of dipropylammonium acetate allow it to facilitate reactions and be incorporated into larger molecular structures. chemimpex.com

Its utility as a precursor is especially noted in the development of pharmaceuticals, where precise molecular architecture is critical. chemimpex.com The compound can act as a stabilizing agent or be used in formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients. chemimpex.com While the specific pathways are proprietary, its role underscores its versatility in multi-step synthetic operations where controlled reactivity and specific functional group introduction are required.

Solvent Properties in Chemical Processes

The chemical compound this compound, also known as dipropylammonium acetate, possesses distinct properties that make it a subject of interest as a solvent and reagent in various chemical processes. While its application is most prominently documented in the field of analytical chemistry, its characteristics suggest a broader potential in chemical synthesis and materials science.

Primarily, dipropylammonium acetate is recognized as an ion-pair reagent in liquid chromatography-mass spectrometry (LC-MS). chemimpex.comresearchgate.netlabproinc.comcymitquimica.comtcichemicals.com In this context, it is typically used as a component of the mobile phase, often in an aqueous solution at a concentration of approximately 0.5 mol/L. chemimpex.comlabproinc.comcymitquimica.com Its function is to form an ion pair with an analyte of opposite charge, thereby modifying the analyte's retention characteristics on the stationary phase of the chromatography column. This allows for improved separation and analysis of various compounds.

Beyond its role in chromatography, dipropylammonium acetate is considered a type of protic ionic liquid. Ionic liquids are salts with low melting points that are increasingly being explored as environmentally benign alternatives to traditional volatile organic solvents in chemical reactions and material processing. nih.gov Research on closely related dialkylammonium acetates, such as dibutylammonium acetate, indicates that their aqueous solutions exhibit properties like varying density, speed of sound, and conductivity with changes in concentration and temperature. nih.gov These characteristics are crucial for their potential application as tunable solvents.

In the realm of organic synthesis, while specific research detailing the use of this compound as a bulk solvent is limited, analogous compounds have demonstrated significant utility. For instance, diisopropylethylammonium acetate has been successfully employed as a recyclable reaction medium and catalyst for the synthesis of 5-substituted-1H-tetrazoles. researchgate.net This suggests that dipropylammonium acetate could similarly function as a basic catalyst and solvent, facilitating reactions that benefit from a mildly basic environment and offering a potentially greener alternative to conventional solvents and catalysts. chemimpex.com The basic nature of the amine component can catalyze reactions requiring a base, while the acetate counter-ion can also play a role in the reaction mechanism. chemimpex.com

In materials science, the application of this compound is primarily linked to its nature as an ionic liquid precursor. chemimpex.com Ionic liquids are being investigated for the development of novel materials, including their use in electrochemistry and catalysis, due to their low volatility and high thermal stability. chemimpex.com While direct use in polymer science is not extensively documented, the general principle of "like dissolves like" governs the solubility of polymers. The polar nature of dipropylammonium acetate would suggest its potential as a solvent for polar polymers. However, the solubility of a polymer is a complex function of its molecular weight, crystallinity, and the specific interactions with the solvent. kinampark.com

The acetate ion itself is known to act as a stabilizing agent in the synthesis of metal nanoparticles. Although specific use of dipropylammonium acetate for this purpose is not detailed in available research, the principle suggests a potential application. The acetate ions can adsorb onto the surface of forming nanoparticles, preventing aggregation and controlling their size and morphology.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₈H₁₉NO₂ | labproinc.comcymitquimica.com |

| Molecular Weight | 161.24 g/mol | chemimpex.comsigmaaldrich.com |

| Appearance | Colorless clear liquid (as aqueous solution) | chemimpex.comlabproinc.comcymitquimica.com |

| CAS Number | 114389-69-4 | chemimpex.comlabproinc.comsigmaaldrich.com |

| Synonyms | Dipropylammonium acetate, Dipropylamine (B117675) acetate salt | cymitquimica.comsigmaaldrich.com |

| Form | Typically supplied as a 0.5 M solution in H₂O | chemimpex.comsigmaaldrich.com |

Q & A

Q. What are the standard laboratory methods for synthesizing N-propyl acetate, and how do they differ in efficiency?

N-propyl acetate is typically synthesized via esterification of acetic acid with 1-propanol using acidic catalysts. Common methods include:

- Homogeneous catalysis : Sulfuric acid is widely used, achieving high conversion rates but requiring neutralization steps post-reaction .

- Reactive distillation : Combines reaction and separation in a single unit, enhancing purity (up to 98.44%) and reducing energy consumption by 35.2% compared to conventional methods .

- Batch reactors : Suitable for small-scale synthesis but limited by equilibrium constraints and slower kinetics .

Key parameters include molar ratio (acetic acid:propanol ~1:1), temperature (80–120°C), and catalyst concentration (1–5 wt%) .

Q. How can researchers determine the purity and physicochemical properties of N-propyl acetate?

Standard analytical methods include:

- Gas Chromatography (GC) : Quantifies purity using internal standards (e.g., n-propyl acetate itself as a reference) .

- Density and refractive index : Measured at 20°C (density: 0.886 g/cm³; refractive index: ~1.384) .

- Moisture content : Karl Fischer titration, with acceptable limits ≤0.05% .

- Colorimetric analysis : APHA color scale ≤10 for industrial-grade samples .

Certificate of Analysis (COA) data from suppliers often provide benchmarks for comparison .

Q. What purification techniques are effective for removing residual 1-propanol and water from N-propyl acetate?

- Salt-enhanced extraction : Composite extractants (e.g., Na2SO4 or MgCl2) increase separation coefficients by altering phase behavior, achieving 98.44% purity in three-stage countercurrent extraction .

- Decantation : Utilizes a top-column decanter in reactive distillation setups to remove aqueous phases .

- Molecular sieves : Effective for trace water removal post-distillation .

Optimization parameters include extractant saturation, phase ratios, and temperature (room temperature preferred) .

Advanced Research Questions

Q. How does catalyst selection (homogeneous vs. heterogeneous) impact the kinetics and scalability of N-propyl acetate synthesis?

- Homogeneous catalysts (e.g., H2SO4) : Faster reaction rates but require post-treatment to neutralize acids, complicating large-scale processes. Pilot studies show ~95% conversion in packed columns .

- Heterogeneous catalysts (e.g., Amberlyst-15) : Enable continuous processes with easier separation. However, pore diffusion limitations reduce efficiency at higher flow rates .

- Reactive chromatography : Integrates reaction and separation, achieving >99% purity by avoiding azeotrope formation. Requires precise control of adsorbent (e.g., Amberlyst-15) and feed composition .

Kinetic models (pseudo-homogeneous) and NRTL thermodynamic parameters are critical for simulating these systems .

Q. What methodological considerations are essential for using N-propyl acetate as a solvent in GC or HPLC analyses?

- Evaporation rate : Medium volatility (evaporation rate relative to butyl acetate = 1.7) minimizes column contamination .

- Peak resolution : Ensure miscibility with analytes (e.g., esters, alcohols) to avoid phase separation. Pre-saturation of carrier gas with N-propyl acetate vapor improves reproducibility .

- Purity standards : Use ≥99.5% purity to prevent interference from impurities like acetic acid or 1-propanol .

Q. How do composite extractants with salts enhance N-propyl acetate purification, and what parameters optimize this process?

Salts (e.g., KNO3, NaCl) reduce mutual solubility in the N-propyl acetate/1-propanol/water system by salting-out effects. Optimal conditions include:

- Extractant saturation : 80% salt concentration in aqueous phase .